REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[N:8]1[CH:9]([C:14]([NH:15][CH:16]2[CH2:17][CH2:18]2)=[O:19])[CH2:10][CH:11]([OH:13])[CH2:12]1)([CH3:5])([CH3:6])[CH3:7].[Cl:27][CH2:28][Cl:29].[F:20][C:21]([F:22])([F:23])[C:24]([OH:25])=[O:26]>>[NH:8]1[CH:9]([C:14]([NH:15][CH:16]2[CH2:17][CH2:18]2)=[O:19])[CH2:10][CH:11]([OH:13])[CH2:12]1
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Name
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CC(C)(C)OC(=O)N1CC(O)CC1C(=O)NC1CC1
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CC(O)CC1C(=O)NC1CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
O=C(NC1CC1)C1CC(O)CN1
|
Type
|
product
|
Smiles
|
O=C(NC1CC1)C1CC(O)CN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([O:2][C:3](=[O:4])[N:8]1[CH:9]([C:14]([NH:15][CH:16]2[CH2:17][CH2:18]2)=[O:19])[CH2:10][CH:11]([OH:13])[CH2:12]1)([CH3:5])([CH3:6])[CH3:7].[Cl:27][CH2:28][Cl:29].[F:20][C:21]([F:22])([F:23])[C:24]([OH:25])=[O:26]>>[NH:8]1[CH:9]([C:14]([NH:15][CH:16]2[CH2:17][CH2:18]2)=[O:19])[CH2:10][CH:11]([OH:13])[CH2:12]1
|
Name
|
CC(C)(C)OC(=O)N1CC(O)CC1C(=O)NC1CC1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CC(O)CC1C(=O)NC1CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
O=C(NC1CC1)C1CC(O)CN1
|
Type
|
product
|
Smiles
|
O=C(NC1CC1)C1CC(O)CN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |